O,O-Dimethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate
Overview
Description
O,O-Dimethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate is a useful research compound. Its molecular formula is C14H14F3N2O3PS and its molecular weight is 378.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar organophosphorus compounds are known to target enzymes such as acetylcholinesterase .
Mode of Action
Organophosphorus compounds generally work by inhibiting the action of certain enzymes, leading to an accumulation of neurotransmitters at nerve endings .
Biochemical Pathways
Organophosphorus compounds typically affect the cholinergic pathways by inhibiting acetylcholinesterase, leading to an overstimulation of nerve cells .
Pharmacokinetics
The pharmacokinetics of organophosphorus compounds can vary widely depending on their specific chemical structure .
Result of Action
The inhibition of acetylcholinesterase by organophosphorus compounds can lead to symptoms such as muscle weakness, breathing difficulties, and convulsions due to the overstimulation of nerve cells .
Action Environment
Factors such as temperature, ph, and presence of other chemicals can potentially affect the activity and stability of organophosphorus compounds .
Biochemical Analysis
Biochemical Properties
O,O-Dimethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as acetylcholinesterase, where it binds to the active site and inhibits the enzyme’s activity. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in synaptic clefts . Additionally, the compound interacts with other proteins and biomolecules, altering their function and activity through covalent binding or non-covalent interactions.
Cellular Effects
The effects of this compound on various cell types are profound. In neuronal cells, the compound disrupts normal cell signaling by inhibiting acetylcholinesterase, leading to prolonged neurotransmitter activity. This can result in overstimulation of neurons, causing symptoms such as muscle twitching, convulsions, and potentially neurotoxicity . In other cell types, the compound can affect gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This binding involves interactions with key amino acid residues in the enzyme’s active site, leading to a conformational change that inactivates the enzyme. Additionally, the compound may interact with other biomolecules, altering their function through similar binding mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound in vitro or in vivo can result in adaptive cellular responses, including changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild symptoms such as muscle twitching and increased salivation. At higher doses, it can lead to severe toxicity, including convulsions, respiratory distress, and even death . Threshold effects are observed, where a certain dosage level must be reached before significant toxic effects occur.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and altering metabolite levels in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . This distribution is crucial for its biological activity and toxicity.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target enzymes and other biomolecules, influencing its overall biochemical effects.
Properties
IUPAC Name |
dimethoxy-[6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-sulfanylidene-λ5-phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N2O3PS/c1-9-8-12(22-23(24,20-2)21-3)19-13(18-9)10-4-6-11(7-5-10)14(15,16)17/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNHSGQHPPRVHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)C(F)(F)F)OP(=S)(OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N2O3PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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